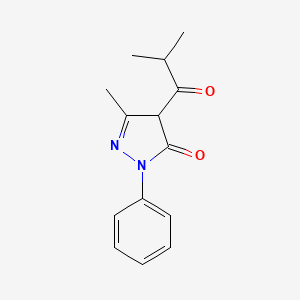
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common.
化学反应分析
Types of Reactions
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazolone derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Introduction of different functional groups at various positions on the pyrazolone ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties
Medicine: Explored for its potential therapeutic effects in treating various diseases
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes
Receptor Binding: Binding to specific receptors to modulate cellular responses
Pathway Modulation: Affecting signaling pathways to alter cellular functions
相似化合物的比较
Similar Compounds
- 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-Propionyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific isobutyryl group, which may impart distinct chemical and biological properties compared to other pyrazolone derivatives.
属性
CAS 编号 |
147663-44-3 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.294 |
IUPAC 名称 |
5-methyl-4-(2-methylpropanoyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)13(17)12-10(3)15-16(14(12)18)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI 键 |
DKLVGYZHJFBJRP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C(=O)C(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















